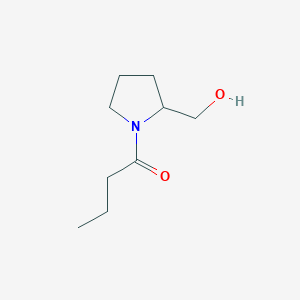
1-(2-(Hydroxymethyl)pyrrolidin-1-yl)butan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-(Hydroxymethyl)pyrrolidin-1-yl)butan-1-one is an organic compound that features a pyrrolidine ring, a common structural motif in medicinal chemistry. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of the hydroxymethyl group and the butanone moiety adds to its versatility and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Hydroxymethyl)pyrrolidin-1-yl)butan-1-one typically involves the construction of the pyrrolidine ring followed by functionalization. One common method is the ring construction from acyclic precursors, which involves the cyclization of suitable intermediates under specific conditions . Another approach is the functionalization of preformed pyrrolidine rings, such as proline derivatives .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure control, can enhance the efficiency of the production process .
化学反应分析
Types of Reactions: 1-(2-(Hydroxymethyl)pyrrolidin-1-yl)butan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the butanone moiety can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxymethyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
1-(2-(Hydroxymethyl)pyrrolidin-1-yl)butan-1-one has a wide range of applications in scientific research:
作用机制
The mechanism of action of 1-(2-(Hydroxymethyl)pyrrolidin-1-yl)butan-1-one involves its interaction with specific molecular targets. The pyrrolidine ring can interact with enzymes and receptors, influencing their activity. The hydroxymethyl group can form hydrogen bonds with target molecules, enhancing binding affinity . The butanone moiety can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
相似化合物的比较
Pyrrolidine-2-one: A structurally related compound with a lactam ring.
Pyrrolidine-2,5-dione: Another derivative with two carbonyl groups in the ring.
Prolinol: A hydroxylated derivative of pyrrolidine.
Uniqueness: 1-(2-(Hydroxymethyl)pyrrolidin-1-yl)butan-1-one is unique due to the presence of both the hydroxymethyl and butanone groups, which confer distinct chemical and biological properties.
属性
分子式 |
C9H17NO2 |
|---|---|
分子量 |
171.24 g/mol |
IUPAC 名称 |
1-[2-(hydroxymethyl)pyrrolidin-1-yl]butan-1-one |
InChI |
InChI=1S/C9H17NO2/c1-2-4-9(12)10-6-3-5-8(10)7-11/h8,11H,2-7H2,1H3 |
InChI 键 |
NQFJEGKDDBXPQE-UHFFFAOYSA-N |
规范 SMILES |
CCCC(=O)N1CCCC1CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


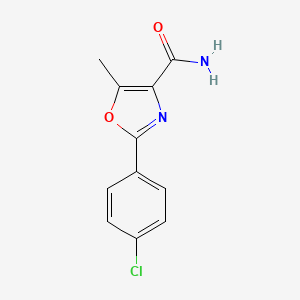
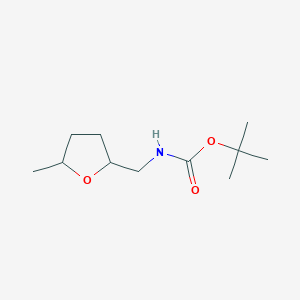
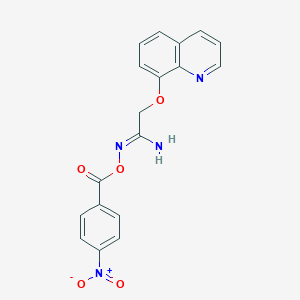
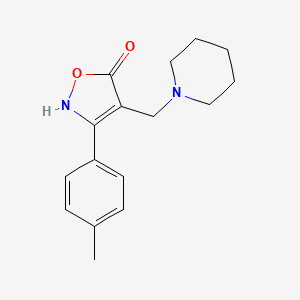
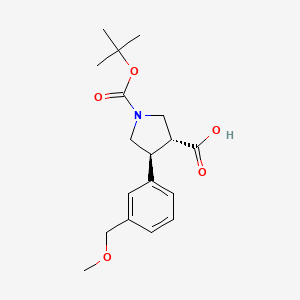
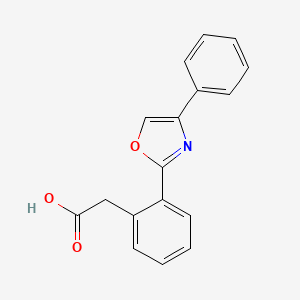
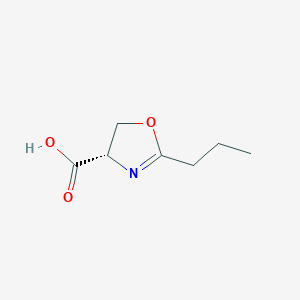
![12-oxapentacyclo[11.8.0.02,11.03,8.015,20]henicosa-1(13),2(11),3,5,7,9,15,17,19-nonaene-14,21-dione](/img/structure/B12888344.png)
![1-{5-[(4-Fluorophenyl)methyl]furan-3-yl}ethan-1-one](/img/structure/B12888361.png)
![5-Oxazolepropanoic acid, 2-methyl-4-[4-(trifluoromethyl)phenyl]-](/img/structure/B12888366.png)
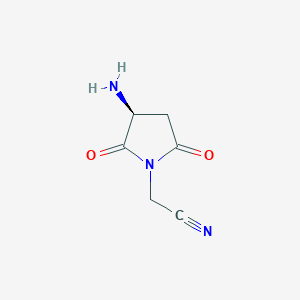

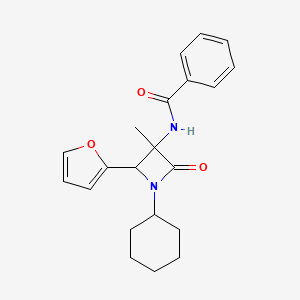
![Copper tris[tris(2-methylphenyl)phosphine]-](/img/structure/B12888394.png)
